molecular formula C23H28N4O3 B11362992 4-methoxy-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

4-methoxy-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11362992
M. Wt: 408.5 g/mol
InChI Key: RKUNVDUTUAVYOQ-UHFFFAOYSA-N
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Description

4-METHOXY-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE: is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a methoxy group, a morpholine ring, and a benzodiazole core. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions involving morpholine and appropriate electrophilic intermediates.

    Final Coupling Step: The final step involves coupling the benzodiazole core with the morpholine-containing intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzodiazole core or the morpholine ring, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic reagents such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the benzodiazole core can yield partially or fully reduced benzodiazole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and cellular processes.

    DNA Interaction: It can interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(morpholin-4-yl)aniline: This compound shares structural similarities with the target compound, particularly the presence of a methoxy group and a morpholine ring.

    2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone: Another structurally related compound with a methoxy group and a morpholine ring.

Uniqueness

4-METHOXY-N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is unique due to its specific combination of functional groups and the benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

4-methoxy-N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C23H28N4O3/c1-16(2)27-21-9-6-18(24-23(28)17-4-7-19(29-3)8-5-17)14-20(21)25-22(27)15-26-10-12-30-13-11-26/h4-9,14,16H,10-13,15H2,1-3H3,(H,24,28)

InChI Key

RKUNVDUTUAVYOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)N=C1CN4CCOCC4

Origin of Product

United States

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